Deferiprone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility at 37 °C: water approx 20 mg/mL (pH 7.4)

Synonyms

Canonical SMILES

Primary Treatment for Iron Overload in Thalassemia

Thalassemia is a genetic blood disorder that reduces the body's ability to produce hemoglobin, leading to chronic iron overload from frequent blood transfusions. Deferiprone's primary function in research is to remove excess iron from the body in patients with thalassemia. Studies have shown its effectiveness in reducing iron levels in the liver, heart, and other organs, preventing organ damage and improving patient outcomes [National Institutes of Health (.gov)].()

Research on Repurposing Deferiprone

Beyond its established use, research is exploring the potential of deferiprone for treating other conditions. Due to its iron-binding properties, scientists are investigating its effectiveness in:

- Neurodegenerative diseases: Iron accumulation is a potential contributor to the development of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. Research is ongoing to determine if deferiprone can help remove excess iron from the brain and improve patient outcomes [National Institutes of Health (.gov)].()

- Cancer treatment: Some cancers depend on iron for growth. Research is underway to explore if deferiprone can starve cancer cells of iron, potentially enhancing the effectiveness of other cancer therapies [National Cancer Institute (.gov)].()

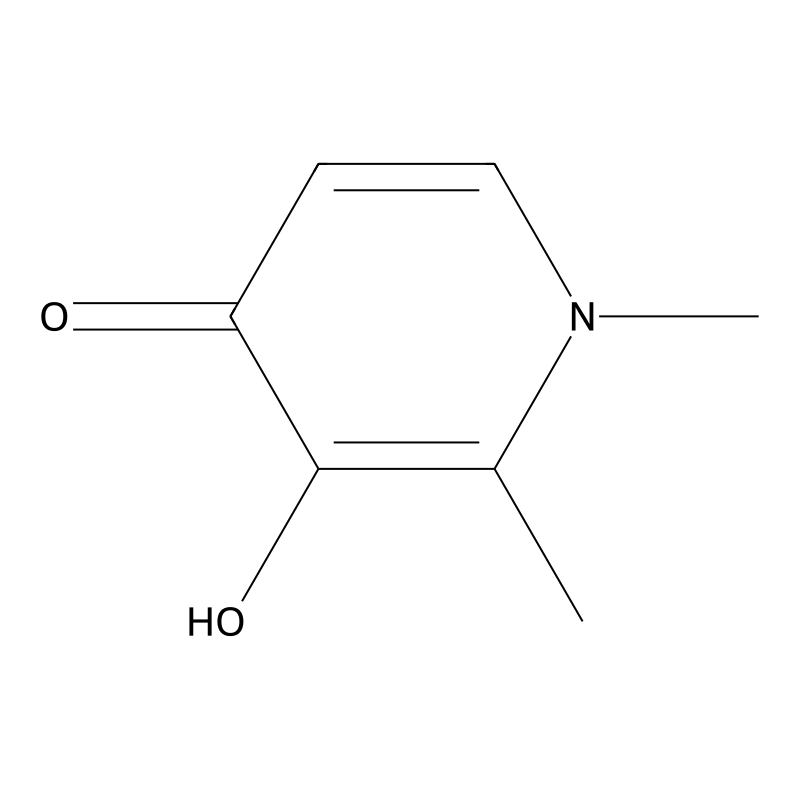

Deferiprone, chemically known as 3-hydroxy-1,2-dimethyl-4-pyridone, has the molecular formula C₇H₉NO₂ and a molar mass of approximately 139.15 g/mol. It is classified as a methylpyridine derivative and functions primarily as an iron chelator by binding to ferric ions (iron III) to form stable complexes that are excreted through the urine . This compound is marketed under various brand names, including Ferriprox.

Deferiprone acts as an iron chelator, binding to excess ferric ions (Fe3+) within the body. This reduces the free iron available to participate in harmful Fenton reactions, which generate reactive oxygen species (ROS) that damage cells and tissues []. By removing iron, Deferiprone helps prevent iron overload-induced organ damage in conditions like thalassemia major, where chronic blood transfusions lead to iron buildup [].

Deferiprone can cause some side effects, including neutropenia (low white blood cell count), arthralgia (joint pain), and gastrointestinal issues []. Due to its potential to affect neutrophil levels, regular blood monitoring is necessary during treatment []. Deferiprone is also contraindicated in patients with established neutropenia or a history of agranulocytosis (severe decrease in white blood cells) [].

Please note:

- This analysis focuses on the scientific research aspects of Deferiprone.

- For information on dosing, treatment protocols, or specific patient cases, consult a qualified healthcare professional.

Deferiprone exhibits a specific affinity for ferric ions, forming a stable 3:1 complex (three molecules of deferiprone per one iron ion). The reaction can be represented as follows:

This complexation process facilitates the removal of excess iron from the body, which is crucial for preventing organ damage associated with iron overload conditions .

Deferiprone's primary biological activity is its ability to chelate iron effectively. It has been shown to lower serum ferritin levels and improve iron status in patients with thalassemia and other conditions requiring blood transfusions . Additionally, recent studies suggest that deferiprone may have antiviral properties, specifically in reactivating apoptosis in HIV-infected cells .

Pharmacokinetics- Absorption: Rapid absorption occurs in the upper gastrointestinal tract.

- Half-life: Approximately 1.9 hours.

- Excretion: About 75-90% of the drug is excreted through the kidneys within 24 hours .

Deferiprone is primarily used for:

- Treatment of Iron Overload: It is indicated for patients with thalassemia major who require chelation therapy due to excessive iron accumulation from blood transfusions.

- Combination Therapy: It can be used alongside other chelators when monotherapy is ineffective or contraindicated .

- Potential Antiviral Activity: Research into its effects on HIV indicates possible applications beyond iron chelation .

Deferiprone can interact with various drugs and substances:

- Neutropenia Risk: It may lower white blood cell counts; thus, caution is advised when used with other drugs that can cause neutropenia .

- Polyvalent Cations: Concurrent use with antacids or supplements containing metals like calcium or magnesium should be spaced out by at least four hours to avoid binding interactions .

- Metabolic Interactions: Deferiprone is primarily metabolized by UDP-glucuronosyltransferases; inhibitors of this enzyme may affect its systemic exposure .

Several compounds share similarities with deferiprone in terms of their iron-chelating properties. They include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Deferasirox | C₁₈H₁₅N₃O₅S | Administered once daily; less frequent dosing compared to deferiprone. |

| Desferrioxamine | C₂₃H₃₄N₄O₆ | Binds to ferric ions but requires parenteral administration. |

| Siderophores (e.g., Enterobactin) | Varies | Natural compounds produced by bacteria; high affinity for iron but not used clinically for human iron overload. |

Uniqueness of Deferiprone

Deferiprone stands out due to its oral bioavailability and rapid action compared to other chelators like desferrioxamine, which requires injection. Its specific binding affinity for ferric ions allows it to effectively manage iron overload while minimizing interactions with other metals like zinc and copper .

The synthesis of deferiprone through the reaction between maltol and methylamine represents the most established and widely employed industrial method for producing this iron chelator [1] [2]. This synthetic route, first developed at the Royal Free Hospital Medical School, revolutionized the accessibility of deferiprone by providing a simple, one-step synthesis that significantly reduced production costs compared to earlier multi-step synthetic approaches [3] [4].

The fundamental reaction involves nucleophilic substitution where methylamine attacks the electrophilic carbon at the 4-position of maltol, leading to ring opening and subsequent cyclization to form the 3-hydroxypyridin-4-one core structure [1] [2]. The reaction proceeds through initial nucleophilic attack by methylamine on the γ-lactone carbonyl carbon of maltol, followed by ring opening and elimination of water to form the pyridinone ring system [5] [6].

Optimal reaction conditions have been extensively studied and refined over decades of industrial application. The most effective synthesis conditions involve refluxing 5 millimoles of maltol with 15 millimoles of methylamine in a water-ethanol solvent system at 100 degrees Celsius for 16 hours [2]. The reaction mixture requires careful pH control, with optimal yields achieved at pH 5.0, maintained through addition of 6 molar hydrochloric acid [2]. This specific pH range effectively prevents maltol polymerization, which is a critical factor in achieving high yields approaching 97 percent [2].

The molar ratio of reactants plays a crucial role in reaction efficiency, with a 1:3 ratio of maltol to methylamine providing optimal conversion [2]. The solvent system typically consists of water (20 milliliters) and ethanol (2 milliliters), creating a 10:1 water-to-ethanol ratio that enhances solubility while maintaining reaction selectivity [2]. Upon completion, the product precipitates from solution and can be isolated through simple filtration and recrystallization from water [2].

Alternative synthetic approaches utilizing basic conditions have been reported, involving reaction temperatures of 110-130 degrees Celsius at pH 11-12 for extended periods of 72 hours [7] [6]. However, these methods typically achieve lower yields of approximately 40 percent and require more complex workup procedures [7] [6]. The basic conditions, while potentially offering different selectivity profiles, generally result in reduced overall efficiency compared to the acidic synthesis route [6].

The reaction mechanism involves formation of a Schiff base intermediate between the amino group of methylamine and the carbonyl carbon of maltol, followed by intramolecular cyclization and dehydration [5] [6]. The process is thermodynamically favored due to the stability of the resulting aromatic pyridinone system and the elimination of water as a driving force [5].

Solvent Optimization in Nucleophilic Substitution Reactions

Solvent selection represents a critical parameter in optimizing deferiprone synthesis, as it directly influences reaction kinetics, selectivity, and product isolation [8] [9] [10]. The nucleophilic substitution mechanism underlying deferiprone formation is highly sensitive to solvent properties, including polarity, hydrogen bonding capability, and dielectric constant [8] [10].

Polar protic solvents, particularly water and lower alcohols, have demonstrated superior performance in deferiprone synthesis compared to aprotic alternatives [2] [11]. Water serves as the primary solvent component due to its ability to stabilize charged intermediates formed during the nucleophilic substitution process [8] [11]. The high dielectric constant of water (approximately 81) facilitates ionization of reactive species and stabilizes the transition state, thereby lowering the activation energy barrier [8] [9].

Ethanol functions as a co-solvent that enhances substrate solubility while maintaining the beneficial properties of the aqueous medium [2]. The optimal water-to-ethanol ratio of 10:1 has been determined through systematic studies examining reaction rates and product yields across various solvent compositions [2]. Higher ethanol concentrations can lead to decreased reaction rates due to reduced polarity, while completely aqueous systems may suffer from limited substrate solubility [2].

The role of hydrogen bonding in solvent optimization cannot be understated, as protic solvents can form stabilizing interactions with both nucleophile and electrophile [11]. These interactions can modulate nucleophilicity through solvation effects, with smaller nucleophiles experiencing stronger solvation in protic media [11]. However, in the case of methylamine, the moderate size and basicity provide an optimal balance between nucleophilicity and solvation [11].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile have been investigated but generally provide inferior results for deferiprone synthesis [9] [10] [12]. These solvents, while excellent for many nucleophilic substitution reactions, do not offer the specific advantages required for the maltol-methylamine reaction system [9] [10]. The absence of hydrogen bonding capability limits their ability to stabilize intermediates effectively [10] [12].

Temperature effects on solvent performance have been systematically evaluated, revealing that higher temperatures generally favor the aqueous system due to increased molecular motion and reduced solvent viscosity [13] [14]. Studies examining deferiprone solubility in various solvent systems at temperatures ranging from 293 to 313 Kelvin have shown that water-ethanol mixtures maintain optimal solvation properties across this temperature range [13] [14].

Recent investigations into green chemistry approaches have focused on minimizing organic solvent usage while maintaining high yields [15] [16]. The water-ethanol system already represents a relatively environmentally friendly choice, but further optimization has explored completely aqueous systems with carefully controlled pH and ionic strength [15] [16].

Green Chemistry Approaches for Industrial-Scale Synthesis

The development of environmentally sustainable synthesis methods for deferiprone has become increasingly important as pharmaceutical manufacturing embraces green chemistry principles [15] [16] [17]. Traditional deferiprone synthesis, while relatively clean compared to many pharmaceutical processes, still presents opportunities for improvement in terms of atom economy, waste reduction, and energy efficiency [15] [16].

The one-step synthesis route from maltol and methylamine already incorporates several green chemistry principles, including high atom economy and elimination of protecting group strategies [4] [15]. The reaction achieves nearly quantitative incorporation of starting materials into the final product, with water being the only significant byproduct [4] [2]. This inherent efficiency makes deferiprone synthesis a favorable candidate for further green chemistry optimization [15].

Solvent selection represents the primary focus of green chemistry improvements, with emphasis on reducing or eliminating organic co-solvents [15] [16]. Pure aqueous synthesis has been extensively investigated, but challenges include extended reaction times and potential for side reactions [15] [16]. However, recent process intensification approaches using continuous flow reactors have shown promise in overcoming these limitations [18] [19].

Continuous manufacturing represents a significant advancement in green synthesis methodology, offering advantages including reduced solvent volumes, improved heat and mass transfer, and enhanced process control [18] [19] [20]. Pilot-scale studies have demonstrated that deferiprone synthesis can be successfully adapted to continuous flow systems, achieving comparable yields while reducing overall solvent consumption by approximately 30 percent [19] [20].

Energy optimization has focused on reducing reaction temperatures and times through process intensification techniques [15] [17]. Microwave-assisted synthesis has been explored as an alternative heating method, potentially reducing reaction times from 16 hours to 2-4 hours while maintaining high yields [15]. However, scalability concerns and equipment costs have limited industrial adoption of this approach [15].

Catalyst development represents another avenue for green chemistry improvement, although the maltol-methylamine reaction is inherently catalytic due to the acidic conditions required [15] [16]. Investigation of solid acid catalysts that could be easily separated and recycled has shown preliminary promise but requires further development for industrial implementation [15] [16].

Waste minimization strategies have focused on optimizing reaction stoichiometry and improving product isolation procedures [15] [17]. The current 1:3 molar ratio of maltol to methylamine, while providing high yields, results in excess methylamine that must be recovered or disposed of properly [2] [15]. Alternative approaches using lower excess ratios with extended reaction times have achieved comparable yields while reducing waste [15].

Process analytical technology integration has enabled real-time monitoring of reaction progress, allowing for precise control of reaction conditions and minimization of overprocessing [19] [20]. In-line spectroscopic monitoring can detect reaction completion, enabling immediate termination and reducing energy consumption [19] [20].

Life cycle assessment studies have evaluated the overall environmental impact of deferiprone production, considering factors including raw material sourcing, energy consumption, waste generation, and product distribution [15] [17]. These analyses have identified opportunities for improvement throughout the production chain, from sustainable sourcing of maltol to optimized packaging and distribution strategies [15] [17].

Quality Control Metrics and Impurity Profiling

Comprehensive quality control systems for deferiprone production encompass multiple analytical methodologies designed to ensure product purity, potency, and safety [21] [22] [23]. The analytical framework must address both routine quality control testing and advanced impurity characterization to meet regulatory requirements for pharmaceutical manufacturing [21] [23] [24].

High-performance liquid chromatography represents the primary analytical technique for deferiprone assay and impurity determination [21] [22] [25] [24] [26]. Optimized chromatographic conditions typically employ reverse-phase columns such as Inertsil ODS C18 or Hypersil C18 with mobile phases consisting of phosphate buffer and acetonitrile or methanol [22] [25] [24]. Detection wavelengths of 280 nanometers provide optimal sensitivity for deferiprone quantification, with retention times typically ranging from 2.29 to 5.4 minutes depending on specific chromatographic conditions [22] [25] [24] [27].

Method validation parameters for high-performance liquid chromatography analysis demonstrate excellent linearity across concentration ranges of 10-500 micrograms per milliliter, with correlation coefficients consistently exceeding 0.999 [22] [25] [24] [26]. Limits of detection range from 2.95 to 22.9 micrograms per milliliter, while limits of quantification span 9.87 to 96.4 micrograms per milliliter, depending on specific method parameters [22] [25] [24] [26]. Precision studies typically show relative standard deviations below 2 percent for both repeatability and intermediate precision [22] [25] [24].

Impurity profiling represents a critical aspect of quality control, addressing both process-related impurities and degradation products [21] [23] [27]. Process-related impurities include unreacted starting materials such as maltol and methylamine, as well as synthesis byproducts formed through side reactions [21] [23]. The N-desmethyl precursor represents a significant potential impurity that requires careful monitoring due to its similar retention characteristics to deferiprone [28] [27].

Degradation product formation has been extensively studied through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions [25] [27]. Stability-indicating methods demonstrate that deferiprone exhibits good stability under normal storage conditions, with minimal degradation observed under stress testing [25] [27]. Oxidative conditions represent the primary degradation pathway, potentially forming hydroxylated metabolites and oxidative coupling products [25].

Mass spectrometry techniques, particularly liquid chromatography-mass spectrometry, provide essential structural characterization capabilities for unknown impurities and degradation products [21] [26]. These methods enable identification of impurity structures and determination of degradation pathways, supporting both quality control and stability assessment activities [21] [26].

Spectroscopic methods including infrared, nuclear magnetic resonance, and ultraviolet-visible spectroscopy serve complementary roles in identity confirmation and structural characterization [2] [21] [23]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts at 8.27 parts per million for H6, 7.36 parts per million for H5, 4.00 parts per million for N-methyl, and 2.49 parts per million for the 2-methyl group [2].

Specification limits for impurities are established based on safety assessments and regulatory guidelines, typically requiring individual impurities to remain below 0.1 percent and total impurities below 0.2 percent [29] [21] [23]. Starting material residues such as maltol and methylamine are controlled to levels below 0.05 percent and 0.01 percent, respectively [29] [21].

Advanced analytical techniques including two-dimensional chromatography and high-resolution mass spectrometry are employed for comprehensive impurity characterization during method development and validation [21] [26]. These sophisticated approaches enable detection and identification of trace-level impurities that might not be detected through routine analytical methods [21] [26].

Elemental analysis provides additional quality control data, confirming the molecular composition and detecting potential inorganic impurities [23] [30]. Karl Fischer titration determines water content, which can affect product stability and bioavailability [23] [30]. Microbial testing ensures product sterility and absence of pathogenic organisms [23] [30].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

log Kow = -0.77

Appearance

Melting Point

266-268 °C; also reported as MP 263-269 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Ferriprox monotherapy is indicated for the treatment of iron overload in patients with thalassaemia major when current chelation therapy is contraindicated or inadequate. Ferriprox in combination with another chelator is indicated in patients with thalassaemia major when monotherapy with any iron chelator is ineffective, or when prevention or treatment of life-threatening consequences of iron overload (mainly cardiac overload) justifies rapid or intensive correction.

Deferiprone Lipomed monotherapy is indicated for the treatment of iron overload in patients with thalassaemia major when current chelation therapy is contraindicated or inadequate. Deferiprone Lipomed in combination with another chelator is indicated in patients with thalassaemia major when monotherapy with any iron chelator is ineffective, or when prevention or treatment of life-threatening consequences of iron overload justifies rapid or intensive correction.

Treatment of chronic iron overload

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Deferiprone is included in the database.

Ferriprox (deferiprone) is indicated for the treatment of patients with transfusional iron overload due to thalassemia syndromes when current chelation therapy is inadequate. /Included in US product label/

/EXPL THER/ Friedreich ataxia is an inherited disorder characterized by degeneration of the peripheral and central nervous system and hypertrophic cardiomyopathy. Homozygous mutations in the frataxine (FXN) gene reduce expression of frataxin and cause accumulation of iron in the mitochondria. Deferiprone, an oral iron chelator, has been shown effective in cell and animal models of Friedreich ataxia. The results of a 6-month randomized, double blind placebo-controlled study suggested that deferiprone 20 mg/kg/day may reduce disease progression. The authors present their experience of 5 Friedreich ataxia patients treated with deferiprone (20 mg/kg/day), in addition to idebenone treatment, followed over a period of 10-24 months, under off-label authorization. The patients were monitored for laboratory parameters, cardiac assessment, neurological evaluations, and quality of life. The authors conclude that combined therapy of a low dose of deferiprone with idebenone is relatively safe, might improve neurological function, and seems to improve heart hypertrophy, warranting further studies.

/EXPL THER/ Growing body of evidence suggests that Parkinson's disease (PD) is associated with oxidative damage via iron accumulation in the substantia nigra (SN). Low ceruloplasmin (CP)-ferroxidase activity has been identified in the SN and the cerebrospinal fluid (CSF) of patients with PD. The iron chelator, deferiprone, reduces the abnormally high levels of iron in the SN. In order to determine CP's involvement in iron accumulation in SN and PD progression, we aim to compare the ability of iron chelation treatment to reducing both SN iron levels and motor handicap in PD patients according to the level of ceruloplasmin activity. We used a moderate chelation protocol with deferiprone (DFP) based on a, 6-month delayed-start paradigm, randomized placebo controlled clinical trial in 40 PD patients. CP-ferroxidase activity was determined in blood and CSF together with the D544E gene polymorphism (rs701753). Iron levels were determined by R2* MRI sequence and the motor handicap by the UPDRS motor score. After 6 to 12 months of DFP treatment, greater reductions in SN iron levels and UPDRS motor scores were obtained in patients with higher serum and CSF levels of CP-ferroxidase activity. After 6 months of DFP treatment, the AT genotype group displayed greater reduction of iron level in the SN with greater CSF and serum levels of CP activity than the AA genotype group. Although most of the DFP-treated patients displayed clinical and radiological improvements, those with the lower CP activity appeared to respond better to iron chelation. Larger RCTs are now needed to establish whether pharmacological modulation of CP activity could be an innovative neuroprotective strategy in PD.

Pharmacology

MeSH Pharmacological Classification

ATC Code

V - Various

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AC - Iron chelating agents

V03AC02 - Deferiprone

Mechanism of Action

Deferiprone is a chelating agent with an affinity for ferric ion (iron III). Deferiprone binds with ferric ions to form neutral 3:1 (deferiprone:iron) complexes that are stable over a wide range of pH values. Deferiprone has a lower binding affinity for other metals such as copper, aluminum and zinc than for iron.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Within 5-6 hours of administration, more than 90% of deferiprone is eliminated from the plasma. 75 to 90% of deferiprone is excreted in the urine as the metabolite.

In healthy patients, the volume of distribution is 1L/kg, and in thalassemia patients, the volume of distribution is 1.6L/kg.

In healthy subjects, the mean maximum concentration (Cmax) of deferiprone in serum was 20 ug/mL, and the mean total area under the concentration-time curve (AUC) was 53 ug*hr/mL following oral administration of a 1,500 mg dose of Ferriprox tablets in the fasting state. Dose proportionality over the labeled dosage range of 25 to 33 mg/kg three times per day (75 to 99 mg/kg per day) has not been studied. The elimination half life of deferiprone was 1.9 hours. The accumulation of deferiprone and its glucuronide metabolite at the highest approved dosage level of 33 mg/kg three times per day has not been studied. The volume of distribution of deferiprone is 1.6 L/kg in thalassemia patients, and approximately 1 L/kg in healthy subjects. The plasma protein binding of deferiprone in humans is less than 10%.

Deferiprone is rapidly absorbed from the upper part of the gastrointestinal tract, appearing in the blood within 5 to 10 minutes of oral administration. Peak serum concentrations occur approximately 1 hour after a single dose in fasted healthy subjects and patients, and up to 2 hours after a single dose in the fed state. Administration with food decreased the Cmax of deferiprone by 38% and the AUC by 10%. While a food effect cannot be ruled out, the magnitude of the exposure change does not warrant dose adjustment.

More than 90% of deferiprone is eliminated from plasma within 5 to 6 hours of ingestion. Following oral administration, 75% to 90% is recovered in the urine in the first 24 hours, primarily as metabolite.

/MILK/ It is not known whether deferiprone is excreted in human milk.

For more Absorption, Distribution and Excretion (Complete) data for Deferiprone (8 total), please visit the HSDB record page.

Metabolism Metabolites

In humans, the majority of the deferiprone is metabolized, primarily by UGT1A6. The contribution of extrahepatic (e.g., renal) UGT1A6 is unknown. The major metabolite of deferiprone is the 3-O-glucuronide, which lacks iron binding capability. Peak serum concentration of the glucuronide occurs 2 to 4 hours after administration of deferiprone in fasting subjects.

Wikipedia

Cephaloridine

FDA Medication Guides

Deferiprone

TABLET;ORAL

SOLUTION;ORAL

CHIESI

11/30/2021

Drug Warnings

Based on evidence of genotoxicity and developmental toxicity in animal studies, Ferriprox can cause fetal harm when administered to a pregnant woman. ... If Ferriprox is used during pregnancy or if the patient becomes pregnant while taking Ferriprox, the patient should be apprised of the potential hazard to the fetus.

It is not known whether deferiprone is excreted in human milk. Because many drugs are excreted in human milk and because of the potential for adverse reactions in nursing infants from Ferriprox, a decision should be made whether to discontinue nursing or to discontinue the drug, taking into account the importance of the drug to the mother.

Safety and effectiveness in elderly individuals have not been established. In general, dose selection for an elderly patient should be cautious, usually starting at the low end of the dosing range, reflecting the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy.

For more Drug Warnings (Complete) data for Deferiprone (13 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics of deferiprone in children was assessed in 7 patients with thalassemia and iron overload aged 11 to 18 years (mean age= 15 + or - 2.7 years; median=16 years). These patients were on long term therapy with deferiprone and were thus considered to be at steady state. ... Serum levels of deferiprone were maximal approximately 2 hours after dosing and declined with a half-life of 1.8 hours; levels of deferiprone glucuronide peaked at approximately 3 hours and fell with a half-life of 2.0 hours. ...

In healthy subjects ... following oral administration of a 1,500 mg dose of Ferriprox tablets in the fasting state ... the elimination half life ... was 1.9 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Concurrent use of Ferriprox with foods, mineral supplements, and antacids that contain polyvalent cations has not been studied. However, since deferiprone has the potential to bind polyvalent cations (e.g., iron, aluminum, and zinc), allow at least a 4-hour interval between Ferriprox and other medications (e.g., antacids), or supplements containing these polyvalent cations.

Deferiprone is primarily eliminated via metabolism to the 3-O-glucuronide. In vitro studies suggest that UDP glucuronosyltransferase (UGT) 1A6 is primarily responsible for the glucuronidation of deferiprone which can be reduced up to 78% in the presence of the UGT1A6 inhibitor phenylbutazone. However, the clinical significance of coadministration of Ferriprox with a UGT1A6 inhibitor (e.g. diclofenac, probenecid, or silymarin (milk thistle)) on the systemic exposure of deferiprone has not been determined. Closely monitor patients for adverse reactions that may require downward dose titration or interruption when Ferriprox is concomitantly administered with a UGT1A6 inhibitor.

Avoid concomitant use of Ferriprox with other drugs known to be associated with neutropenia or agranulocytosis; however, if this is not possible, closely monitor the absolute neutrophil count.

Stability Shelf Life

Dates

Dual Oral Iron Chelation in Thalassemia: Need for Robust Evidence

Srinivasan Peyam, Deepak BansalPMID: 33683580 DOI: 10.1007/s12098-021-03698-5

Abstract

Identifying a Deferiprone-Resveratrol Hybrid as an Effective Lipophilic Anti-Plasmodial Agent

Supawadee Maneekesorn, Hataichanok Chuljerm, Pimpisid Koonyosying, Chairat Uthaipibull, Yongmin Ma, Somdet SrichairatanakoolPMID: 34279413 DOI: 10.3390/molecules26134074

Abstract

Malaria i a serious health problem caused byspp. that can be treated by an anti-folate pyrimethamine (PYR) drug. Deferiprone (DFP) is an oral iron chelator used for the treatment of iron overload and has been recognized for its potential anti-malarial activity. Deferiprone-resveratrol hybrids (DFP-RVT) have been synthesized to present therapeutic efficacy at a level which is superior to DFP. We have focused on determining the lipophilicity, toxicity and inhibitory effects on

growth and the iron-chelating activity of labile iron pools (LIPs) by DFP-RVT. According to our findings, DFP-RVT was more lipophilic than DFP (

< 0.05) and nontoxic to blood mononuclear cells. Potency for the inhibition of

was PYR > DFP-RVT > DFP in the 3D7 strain (IC

= 0.05, 16.82 and 47.67 µM, respectively) and DFP-RVT > DFP > PYR in the K1 strain (IC

= 13.38, 42.02 and 105.61 µM, respectively). The combined treatment of DFP-RVT with PYR additionally enhanced the PYR activity in both strains. DFP-RVT dose-dependently lowered LIP levels in PRBCs and was observed to be more effective than DFP at equal concentrations. Thus, the DFP-RVT hybrid should be considered a candidate as an adjuvant anti-malarial drug through the deprivation of cellular iron.

Ameliorative effects of deferiprone and tetraethylammonium salt of salinomycinic acid on lead-induced toxicity in mouse testes

Ekaterina Pavlova, Irena Pashkunova-Martic, Martin Schaier, Emilia Petrova, Yordanka Gluhcheva, Peter Dorkov, Thomas H Helbich, Bernhard Keppler, Gunda Koellensperger, Juliana IvanovaPMID: 33006102 DOI: 10.1007/s11356-020-10960-4

Abstract

In this study, we compare the effects of deferiprone (Def) and tetraethylammonium salt of salinomycinic acid (Sal) on lead (Pb)-induced toxicity in testes of Pb-exposed mice. Mature male ICR mice were allocated into four groups as follows: untreated control mice (ctrl)-received distilled water for 4 weeks; Pb-exposed mice (Pb)-subjected to 14-day Pb (II) nitrate administration at dose 80 mg/kg body weight (b.w.); Pb + Def group-Pb-exposed mice, treated with 20 mg/kg b.w. Def for 2 weeks; and Pb + Sal group-Pb-intoxicated mice, treated with 16 mg/kg b.w. Sal for 14 days. The results demonstrated that Pb exposure significantly increased blood and testicular Pb concentrations, decreased testicular calcium (Ca) content, significantly elevated testicular levels of magnesium (Mg), zinc (Zn), and selenium (Se) but did not significantly affect the endogenous contents of phosphorous (P) and iron (Fe) compared with untreated controls. Pb intoxication induced disorganization of the seminiferous epithelium. Def or Sal administration reduced blood Pb and testicular Pb concentrations in Pb-exposed mice compared with the Pb-intoxicated group. Mg, Zn, and Se concentrations in testes of Pb-exposed mice, treated with Def or Sal, remained higher compared with the untreated controls. Sal significantly increased testicular P concentration compared with untreated controls and significantly elevated the testicular Ca and Fe concentrations compared with the toxic control group. Both chelating agents improved testicular morphology to a great extent. The results demonstrate the potential of both compounds as antidotes for treatment of Pb-induced impairment of male reproductive function.Friedreich Ataxia: current state-of-the-art, and future prospects for mitochondrial-focused therapies

Federico V Pallardó, Giovanni Pagano, Laura R Rodríguez, Pilar Gonzalez-Cabo, Alex Lyakhovich, Marco TrifuoggiPMID: 32841735 DOI: 10.1016/j.trsl.2020.08.009

Abstract

Friedreich's Ataxia is an autosomal recessive genetic disease causing the defective gene product, frataxin. A body of literature has been focused on the attempts to counteract frataxin deficiency and the consequent iron imbalance, in order to mitigate the disease-associated pro-oxidant state and clinical course. The present mini review is aimed at evaluating the basic and clinical reports on the roles and the use of a set of iron chelators, antioxidants and some cofactors involved in the key mitochondrial functions. Extensive literature has focused on the protective roles of iron chelators, coenzyme Q10 and analogs, and vitamin E, altogether with varying outcomes in clinical studies. Other studies have suggested mitoprotective roles for other mitochondrial cofactors, involved in Krebs cycle, such as alpha-lipoic acid and carnitine, involved in acyl transport across the mitochondrial membrane. A body of evidence points to the strong antioxidant properties of these cofactors, and to their potential contribution in mitoprotective strategies in Friedreich's Ataxia clinical evolution. Thus, we suggest the rationale for planning combination strategies based on the 3 mitochondrial cofactors and of some antioxidants and iron binders as mitoprotective cocktails in Friedreich Ataxia patients, calling attention to clinical practitioners of the importance to implement clinical trials.Commentary on: Deferiprone Stimulates Aged Dermal Fibroblasts via HIF-1α Modulation

Mark D WalshPMID: 32794550 DOI: 10.1093/asj/sjaa205

Abstract

Combined chelation with high-dose deferiprone and deferoxamine to improve survival and restore cardiac function effectively in patients with transfusion-dependent thalassemia presenting severe cardiac complications

Tzu-Yao Chuang, Ju-Pi Li, Te-Fu Weng, Kang-Hsi Wu, Yu-Hua ChaoPMID: 32737633 DOI: 10.1007/s00277-020-04196-y

Abstract

Iron overload-induced cardiomyopathy is the leading cause of death in patients with transfusion-dependent thalassemia (TDT). The mortality is extremely high in these patients with severe cardiac complications, and how to rescue them remains a challenge. It is reasonable to use combined chelation with deferiprone (L1) and deferoxamine (DFO) because of their shuttle and synergistic effects on iron chelation. Here, seven consecutive patients with TDT who had severe cardiac complications between 2002 and 2019 and received combined chelation therapy with oral high-dose L1 (100 mg/kg/day) and continuous 24-h DFO infusion (50 mg/kg/day) in our hospital were reported. Survival for eight consecutive patients receiving DFO monotherapy for their severe cardiac complications between 1984 and 2001 was compared. We found that combined chelation therapy with high-dose L1 and DFO was efficient to improve survival and cardiac function in patients with TDT presenting severe cardiac complications. Reversal of arrhythmia to sinus rhythm was noted in all patients. Their 1-month follow-up left ventricular ejection fraction increased significantly (P < 0.001). There were no deaths, and all patients were discharged from hospital with good quality of life. In contrast, all the eight patients receiving DFO monotherapy died (P < 0.001). Accordingly, combined chelation therapy with high-dose L1 and DFO should be considered in patients with TDT presenting cardiac complications.The Iron Chelator Deferiprone Improves the Phenotype in a Mouse Model of Tauopathy

Shalini S Rao, Stuart D Portbury, Larissa Lago, Gawain McColl, David I Finkelstein, Ashley I Bush, Paul A AdlardPMID: 32741833 DOI: 10.3233/JAD-200551

Abstract

Abnormally hyperphosphorylated tau is a defining pathological feature of tauopathies, such as Alzheimer's disease (AD), and accumulating evidence suggests a role for iron in mediating tau pathology that may lead to cognitive decline in these conditions. The metal chelator deferiprone (DFP), which has a high affinity for iron, is currently in clinical trials for AD and Parkinson's disease. However, the effect of DFP on tau pathology remains underexplored.We aimed to investigate the impact of chronic DFP treatment on tau pathology using a well-characterized mouse model of tauopathy (rTg(tauP301L)4510).

Animals were treated daily with DFP (100 mg/kg) via oral gavage for 16 weeks. After 14 weeks, mice were tested in the Y-maze, open field, Morris water maze, and rotorod. At the end of the study, brain tissue was collected to examine metal levels (using inductively coupled plasma-mass spectrometry) and for western blot analysis of DFP on tau and iron associated pathways.

DFP significantly reduced anxiety-like behavior, and revealed a trend toward improved cognitive function. This was accompanied by a decrease in brain iron levels and sarkosyl-insoluble tau. Our data also showed downregulation of the tau kinases glycogen synthase kinase 3β and cyclin dependent kinase-5 in DFP treated mice and an increase in the methylation of the catalytic subunit of protein phosphatase 2A.

These data support the hypothesis that suggests that iron plays a neurotoxic role in tauopathies and may be a potential therapeutic target for this class of disorders.

Iron chelation rescues hemolytic anemia and skin photosensitivity in congenital erythropoietic porphyria

Jean-Marc Blouin, Cécile Ged, Magalie Lalanne, Isabelle Lamrissi-Garcia, Fanny Morice-Picard, Pierre Costet, Raêd Daher, François Moreau-Gaudry, Aurélie Bedel, Hervé Puy, Laurent Gouya, Zoubida Karim, Emmanuel RichardPMID: 32678895 DOI: 10.1182/blood.2020006037

Abstract

Congenital erythropoietic porphyria (CEP) is an inborn error of heme synthesis resulting from uroporphyrinogen III synthase (UROS) deficiency and the accumulation of nonphysiological porphyrin isomer I metabolites. Clinical features are heterogeneous among patients with CEP but usually combine skin photosensitivity and chronic hemolytic anemia, the severity of which is related to porphyrin overload. Therapeutic options include symptomatic strategies only and are unsatisfactory. One promising approach to treating CEP is to reduce the erythroid production of porphyrins through substrate reduction therapy by inhibiting 5-aminolevulinate synthase 2 (ALAS2), the first and rate-limiting enzyme in the heme biosynthetic pathway. We efficiently reduced porphyrin accumulation after RNA interference-mediated downregulation of ALAS2 in human erythroid cellular models of CEP disease. Taking advantage of the physiological iron-dependent posttranscriptional regulation of ALAS2, we evaluated whether iron chelation with deferiprone could decrease ALAS2 expression and subsequent porphyrin production in vitro and in vivo in a CEP murine model. Treatment with deferiprone of UROS-deficient erythroid cell lines and peripheral blood CD34+-derived erythroid cultures from a patient with CEP inhibited iron-dependent protein ALAS2 and iron-responsive element-binding protein 2 expression and reduced porphyrin production. Furthermore, porphyrin accumulation progressively decreased in red blood cells and urine, and skin photosensitivity in CEP mice treated with deferiprone (1 or 3 mg/mL in drinking water) for 26 weeks was reversed. Hemolysis and iron overload improved upon iron chelation with full correction of anemia in CEP mice treated at the highest dose of deferiprone. Our findings highlight, in both mouse and human models, the therapeutic potential of iron restriction to modulate the phenotype in CEP.Prevention of adhesions post-abdominal surgery: Assessing the safety and efficacy of Chitogel with Deferiprone in a rat model

Rajan Sundaresan Vediappan, Catherine Bennett, Clare Cooksley, John Finnie, Markus Trochsler, Ryan D Quarrington, Claire F Jones, Ahmed Bassiouni, Stephen Moratti, Alkis J Psaltis, Guy Maddern, Sarah Vreugde, P J WormaldPMID: 33444337 DOI: 10.1371/journal.pone.0244503

Abstract

Adhesions are often considered to be an inevitable consequence of abdominal and pelvic surgery, jeopardizing the medium and long-term success of these procedures. Numerous strategies have been tested to reduce adhesion formation, however, to date, no surgical or medical therapeutic approaches have been successful in its prevention. This study demonstrates the safety and efficacy of Chitogel with Deferiprone and/or antibacterial Gallium Protoporphyrin in different concentrations in preventing adhesion formation after abdominal surgery.112 adult (8-10 week old) male Wistar albino rats were subjected to midline laparotomy and caecal abrasion, with 48 rats having an additional enterotomy and suturing. Kaolin (0.005g/ml) was applied to further accelerate adhesion formation. The abrasion model rats were randomized to receive saline, Chitogel, or Chitogel plus Deferiprone (5, 10 or 20 mM), together with Gallium Protoporphyrin (250μg/mL). The abrasion with enterotomy rats were randomised to receive saline, Chitogel or Chitogel with Deferiprone (1 or 5 mM). At day 21, rats were euthanised, and adhesions graded macroscopically and microscopically; the tensile strength of the repaired caecum was determined by an investigator blinded to the treatment groups.

Chitogel with Deferiprone 5 mM significantly reduced adhesion formation (p<0.01) when pathologically assessed in a rat abrasion model. Chitogel with Deferiprone 5 mM and 1 mM also significantly reduced adhesions (p<0.05) after abrasion with enterotomy. Def-Chitogel 1mM treatment did not weaken the enterotomy site with treated sites having significantly better tensile strength compared to control saline treated enterotomy rats.

Chitogel with Deferiprone 1 mM constitutes an effective preventative anti-adhesion barrier after abdominal surgery in a rat model. Moreover, this therapeutic combination of agents is safe and does not weaken the healing of the sutured enterotomy site.

Iron Chelation in Local Infection

Cassidy Scott, Gaurav Arora, Kayle Dickson, Christian LehmannPMID: 33401708 DOI: 10.3390/molecules26010189